molecular formula C16H16BrNO4 B3690685 5-bromo-N-(3,4-dimethoxyphenyl)-2-methoxybenzamide

5-bromo-N-(3,4-dimethoxyphenyl)-2-methoxybenzamide

Cat. No.: B3690685
M. Wt: 366.21 g/mol
InChI Key: FLAUJLWXOCOYGA-UHFFFAOYSA-N
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Description

5-bromo-N-(3,4-dimethoxyphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a 3,4-dimethoxyphenyl group, and a methoxy group at the 2nd position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3,4-dimethoxyphenyl)-2-methoxybenzamide typically involves the following steps:

    Methoxylation: The methoxy group at the 2nd position can be introduced via methylation reactions using methanol and a suitable catalyst such as sulfuric acid or methyl iodide.

    Coupling Reaction: The 3,4-dimethoxyphenyl group can be attached to the benzamide structure through a coupling reaction, often involving the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of the corresponding de-brominated benzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products Formed

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: De-brominated benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(3,4-dimethoxyphenyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may explore its potential as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,4-dimethoxyphenyl)-2-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3,4-dimethoxyphenyl)-2-furamide
  • 5-bromo-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide

Uniqueness

5-bromo-N-(3,4-dimethoxyphenyl)-2-methoxybenzamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of both bromine and methoxy groups can enhance its reactivity and potential interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

5-bromo-N-(3,4-dimethoxyphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4/c1-20-13-6-4-10(17)8-12(13)16(19)18-11-5-7-14(21-2)15(9-11)22-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAUJLWXOCOYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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